D-Phenylalanyl-L-phenylalanine is a heterochiral dipeptide composed of two phenylalanine residues, one in the D-configuration and the other in the L-configuration. This compound is of significant interest in biochemical research due to its potential applications in drug design and therapeutic interventions, particularly in cancer treatment. The unique combination of D- and L-amino acids can influence the biological activity and stability of peptides, making them valuable for various scientific studies.
D-Phenylalanyl-L-phenylalanine can be synthesized from natural sources or through chemical and enzymatic methods. The primary source for its synthesis involves the use of phenylalanine ammonia lyase (PAL), an enzyme that catalyzes the conversion of phenylalanine derivatives into their respective D-forms. Additionally, it can be derived from inexpensive cinnamic acids through innovative synthetic pathways that enhance yield and optical purity.
This compound belongs to the class of dipeptides, specifically categorized under amino acid derivatives. It is also classified as a non-proteinogenic amino acid due to the presence of the D-enantiomer, which is not commonly found in proteins.
The synthesis of D-phenylalanyl-L-phenylalanine can be achieved using several methodologies:
The enzymatic synthesis typically involves a one-pot reaction setup where various substrates are introduced to optimize conditions for maximum yield. Reaction parameters such as temperature, pH, and substrate concentration are carefully controlled to achieve desired outcomes.
D-Phenylalanyl-L-phenylalanine has a molecular formula of . The structure consists of two phenyl groups attached to a central carbon backbone, with specific stereochemistry at the chiral centers.
The compound exhibits distinct stereochemical configurations:
The structural arrangement significantly impacts its interaction with biological systems.
D-Phenylalanyl-L-phenylalanine participates in various biochemical reactions:
Reactions involving D-phenylalanyl-L-phenylalanine are often studied using spectroscopic techniques to monitor changes in structure and composition during synthesis or degradation.
The mechanism by which D-phenylalanyl-L-phenylalanine exerts its biological effects is primarily linked to its ability to modulate cellular processes:
Studies have shown that treatment with D-phenylalanyl-L-phenylalanine leads to significant reductions in metastatic potential in various cancer models, indicating its potential as a therapeutic agent .
D-Phenylalanyl-L-phenylalanine appears as a white crystalline solid with a melting point that varies based on purity and specific synthesis conditions.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
D-Phenylalanyl-L-phenylalanine has diverse applications in scientific research:
The synthesis of enantiomerically pure D-phenylalanine—a critical precursor for D-phenylalanyl-L-phenylalanine—relies on advanced chemoenzymatic deracemization strategies. This one-pot cascade couples phenylalanine ammonia lyase (PAL) amination with stereoselective oxidation and non-selective chemical reduction. PAL initially catalyzes the amination of trans-cinnamic acid to yield racemic phenylalanine. Subsequently, L-amino acid deaminase (LAAD) from Proteus mirabilis selectively oxidizes the L-enantiomer to its imino acid intermediate, while chemical reductants like borane-ammonia complex non-selectively reduce this intermediate back to racemic phenylalanine. This cycle progressively enriches the D-enantiomer [1] [3] [6].
Optimization studies reveal that deracemization efficiency depends critically on reaction pH and ammonia/borane stoichiometry. As shown in Table 1, alkaline conditions (pH 9.6) with 50 equivalents of NH3:BH3 in 5M NH4OH achieve >99% enantiomeric excess (ee) and 87% yield of D-p-nitrophenylalanine. The borane-ammonia complex is favored due to its stability under high-ammonia conditions and minimal protein inactivation [1] [6]. This strategy circumvents the theoretical 50% yield limitation of kinetic resolution, enabling gram-scale production of non-natural D-phenylalanine derivatives for pharmaceutical applications.
Table 1: Optimization of Deracemization Parameters for D-p-Nitrophenylalanine Synthesis
| Buffer System | pH | NH₃:BH₃ (equiv) | ee (%) | Yield (%) |
|---|---|---|---|---|
| KPi 100 mM | 7.0 | 30 | >99 | 84 |
| NH₄OH 100 mM | 9.0 | 30 | >99 | 82 |
| NH₄OH 5 M | 9.6 | 30 | 95 | 78 |
| NH₄OH 5 M | 9.6 | 50 | >99 | 87 |
Reaction conditions: 5 mM rac-p-nitrophenylalanine, 15 mg/mL LAAD-expressing E. coli cells, 37°C, 7 h [1] [6].
Wild-type PALs exhibit inherent limitations in processing non-natural cinnamic acid substrates, necessitating protein engineering to enhance their synthetic utility for D-phenylalanyl-L-phenylalanine precursors. Structure-guided mutagenesis focuses on residues within the PAL active site to accommodate sterically demanding or electronically distinct substrates. For Petroselinum crispum PAL (PcPAL), rational designs such as AroF (AroFG218S, AroFA222V, AroFT326S) and PcPAL L134A/S614C significantly broaden substrate scope while maintaining thermostability. These variants enable efficient amination of *meta-substituted cinnamic acids like m-(trifluoromethyl)cinnamic acid—a precursor for oncology-relevant D-phenylalanines [2] [7].
Key mutations alter binding pocket flexibility and electrostatics:
Table 2: Engineered PAL Variants for Non-Natural Substrate Amitation
| Variant | Mutation | Substrate Specificity Enhancement | Application |
|---|---|---|---|
| PcPAL I460V | Ile460Val | Ortho-substituted cinnamates | D-m-(trifluoromethyl)phenylalanine (34% yield, 93% ee) |
| AvPAL H359Y | His359Tyr | p-Nitro/methoxycinnamic acids | D-p-Nitrophenylalanine (3.5× activity vs. WT) |
| PcPAL L134A/S614C | Leu134Ala, Ser614Cys | Bulky para-substituted cinnamates | L-p-Bromophenylalanine (82% yield, >99% ee) |
| AroF* | G218S/A222V/T326S | Meta-fluoro/trifluoromethylcinnamic acids | HIV protease inhibitor intermediates |
Accelerating the development of tailored PAL biocatalysts demands high-throughput screening (HTS) platforms capable of rapidly evaluating variant libraries. A solid-phase colorimetric assay exploits the coupling of D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP) to detect D-phenylalanine formation. Colonies expressing active PAL variants are lysed and incubated with cinnamic acid substrate. The D-phenylalanine produced undergoes oxidative deamination by DAAO, generating H2O2, which then oxidizes 3,3′-diaminobenzidine (DAB) to a brown polymeric precipitate in an HRP-catalyzed reaction. Intensity correlates with D-Phe yield, enabling visual identification of hyperactive clones [1] [4].
Recent innovations integrate microfluidics and compartmentalization to enhance throughput:
Table 3: High-Throughput Screening Platforms for PAL Engineering
| Screening Platform | Throughput | Detection Method | Key Advantage |
|---|---|---|---|
| Solid-phase DAB assay | 5,000 clones | Colorimetric (brown dye) | Low-cost, visual selection |
| Droplet microfluidics | 10⁷ variants/day | Fluorescent (Amplex UltraRed) | Ultrahigh sensitivity, minimal cross-talk |
| Cell-surface display/FACS | 10⁸ cells/hour | Fluorescent labelling | Quantitative sorting, applicable to whole cells |
| Hydrogel bead encapsulation | 10⁴ variants/day | Fluorescent (resorufin) | Compartmentalized reaction environment |
Efficient dipeptide assembly requires optimization of PAL-catalyzed ammonia addition to cinnamic acids, which generates enantiopure phenylalanine building blocks. Critical parameters include ammonia source, concentration, and biocatalyst immobilization:
Continuous flow systems address equilibrium limitations in dipeptide synthesis. Immobilized PcPAL-SWCNT reactors with substrate feeding at 0.1 mL/min achieved 95% conversion of p-bromocinnamic acid to L-p-bromophenylalanine (82% yield), a key intermediate for D-phenylalanyl-L-phenylalanine synthesis via enzymatic coupling [10]. Global metabolic engineering further augments precursor supply: E. coli FruRE173K mutation upregulates pentose phosphate pathway genes, increasing erythrose-4-phosphate (E4P) availability and boosting L-Phe titers by 23.3% to 70.5 g/L [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: